molecular formula C15H13FO2 B6326866 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde CAS No. 2432849-04-0

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde

Cat. No. B6326866
CAS RN: 2432849-04-0
M. Wt: 244.26 g/mol
InChI Key: MMALAAVJVOPTGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .

Scientific Research Applications

Synthesis and Anticancer Activity

  • The synthesis of fluorinated benzaldehydes, including derivatives similar to 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde, has been explored for creating fluoro-substituted stilbenes. These compounds have shown promise in anticancer applications, notably in the development of fluorinated analogues of combretastatin A-4, which retain potent cell growth inhibitory properties (Lawrence et al., 2003).

Fluorescent pH Sensor

  • A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, behaves as a highly selective fluorescent pH sensor, demonstrating a 250-fold increase in fluorescence intensity within a specific pH range. This characteristic makes it valuable for studying biological organelles (Saha et al., 2011).

Radiolabeled Derivatives for In Vivo Mapping

  • Radiolabeled analogues of 6-benzyloxy derivatives have been synthesized for the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT), a protein involved in DNA repair mechanisms. These derivatives could potentially be used in diagnostic imaging to assess AGT activity in tissues (Vaidyanathan et al., 2000).

Herbicide Synthesis

  • The compound serves as a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides, highlighting its utility in agricultural chemical development. Novel compounds synthesized using derivatives of this compound have been evaluated for their effectiveness as herbicides (Qi-sun, 2005).

Antimicrobial Analogs

  • Fluorobenzamides containing thiazole and thiazolidine, synthesized from fluorinated benzaldehydes, have shown promising antimicrobial activity. The presence of a fluorine atom enhances antimicrobial efficacy, demonstrating the compound's relevance in developing new antimicrobial agents (Desai et al., 2013).

CO2 Adsorption Materials

  • Fluorinated microporous polyaminals, synthesized using monoaldehyde compounds like 4-fluorobenzaldehyde, exhibit high CO2 adsorption capacities. Such materials are vital for environmental applications, particularly in carbon capture technologies (Li et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Material safety data sheets (MSDS) provide information on the hazards associated with a chemical, its safe handling procedures, and measures to take in case of an accident .

properties

IUPAC Name

2-fluoro-3-methyl-6-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11-7-8-14(13(9-17)15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMALAAVJVOPTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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